An In-Depth Technical Guide to 1-Triacontylamine Hydrochloride: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 1-Triacontylamine Hydrochloride: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 1-triacontylamine hydrochloride, a long-chain primary amine salt. The content herein is curated for researchers, scientists, and professionals in drug development and materials science, offering insights into its fundamental chemical properties, plausible synthetic routes, and analytical methodologies.
Introduction: The Significance of Long-Chain Amines
Long-chain aliphatic amines and their salts are a class of molecules that have garnered significant interest due to their amphiphilic nature. This characteristic, a long, hydrophobic alkyl chain coupled with a hydrophilic amine headgroup, allows for the formation of organized molecular structures such as micelles, vesicles, and self-assembled monolayers. These properties are pivotal in a range of applications, from drug delivery systems and gene transfection to corrosion inhibition and surface modification. 1-Triacontylamine hydrochloride, with its 30-carbon alkyl chain, represents a model compound for studying the behavior of such long-chain amphiphiles.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of 1-triacontylamine hydrochloride is a thorough characterization of its molecular structure and physical properties.
Chemical Structure
1-Triacontylamine hydrochloride is the hydrochloride salt of 1-triacontanamine. The molecule consists of a thirty-carbon saturated alkyl chain attached to a protonated amino group, with a chloride counter-ion.
Below is a 2D representation of the chemical structure of 1-triacontylamine hydrochloride.
Caption: Chemical structure of 1-triacontylamine hydrochloride.
Physicochemical Data
A summary of the key physicochemical properties of 1-triacontylamine hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₆₄ClN | [1] |
| Molecular Weight | 474.29 g/mol | [1] |
| CAS Number | 1346603-96-0 | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 138-144 °C | [1] |
| Solubility | Insoluble in tested solvents. The free base is soluble in Chloroform. | [1] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN.Cl | |
| InChI | InChI=1S/C30H63N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;/h31H2,2-30H2,1H3;1H |
Synthesis of 1-Triacontylamine Hydrochloride: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis can be envisioned as a three-step process starting from the commercially available 1-triacontanol.
Caption: Proposed synthetic workflow for 1-triacontylamine hydrochloride.
Experimental Protocol: Gabriel Synthesis of 1-Triacontylamine
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Step 1: Synthesis of 1-Bromotriacontane.
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To a solution of 1-triacontanol in a suitable solvent such as toluene, add a brominating agent like phosphorus tribromide (PBr₃) dropwise at 0 °C.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and quench by carefully adding water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-bromotriacontane.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
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Step 2: Synthesis of N-(Triacontyl)phthalimide.
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Dissolve 1-bromotriacontane and potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF).
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Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
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After cooling, pour the reaction mixture into water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry to obtain N-(triacontyl)phthalimide.
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-
Step 3: Liberation of 1-Triacontylamine.
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Suspend the N-(triacontyl)phthalimide in ethanol.
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Add hydrazine hydrate to the suspension and heat the mixture to reflux. A white precipitate of phthalhydrazide will form.
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After the reaction is complete, cool the mixture and acidify with concentrated HCl.
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Filter off the phthalhydrazide precipitate.
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Concentrate the filtrate to obtain the crude 1-triacontylamine hydrochloride. To obtain the free base, neutralize the filtrate with a strong base (e.g., NaOH) and extract with an organic solvent.
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Step 4: Formation of 1-Triacontylamine Hydrochloride.
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Dissolve the purified 1-triacontylamine free base in a non-polar solvent like diethyl ether.
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether.
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The 1-triacontylamine hydrochloride will precipitate as a white solid.
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Collect the solid by filtration, wash with cold ether, and dry under vacuum.
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Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-triacontylamine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.88 ppm. A broad multiplet in the region of 1.25 ppm will correspond to the numerous methylene (CH₂) groups of the long alkyl chain. The methylene group adjacent to the amino group will appear as a triplet around 2.7-2.9 ppm. The protons of the ammonium group (NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR will display a series of signals for the different carbon atoms in the alkyl chain, with the terminal methyl carbon appearing at approximately 14 ppm and the carbon attached to the nitrogen at around 40-42 ppm.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 439.5.
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Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC):
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Purity can be assessed using reverse-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) to ensure good peak shape. Detection can be achieved using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
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Potential Applications in Research and Development
While specific applications for 1-triacontylamine hydrochloride are not extensively documented, its molecular structure suggests several areas of potential utility for researchers:
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Formation of Self-Assembled Monolayers (SAMs): The long alkyl chain and the amine headgroup make it a candidate for forming ordered monolayers on various substrates, which can be used to modify surface properties such as hydrophobicity and biocompatibility.
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Lipid Bilayer and Liposome Research: As a single-chain amphiphile, it can be incorporated into lipid bilayers to study the effects of long-chain lipids on membrane properties. It could also be used in the formulation of cationic liposomes for drug and gene delivery applications.
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Nanoparticle Functionalization: The amine group can be used to functionalize the surface of nanoparticles, providing a means for further chemical modification or for altering their interaction with biological systems.
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Phase Transfer Catalysis: Long-chain quaternary ammonium salts, which can be derived from 1-triacontylamine, are effective phase transfer catalysts.
Safety and Handling
Long-chain alkylamines and their salts require careful handling to minimize risks.[6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or use a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
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Toxicity: While specific toxicity data for 1-triacontylamine hydrochloride is not available, related long-chain amines can be corrosive and may cause skin and eye irritation.
Conclusion
1-Triacontylamine hydrochloride is a long-chain primary amine salt with well-defined physicochemical properties. While not a commonplace chemical, its structure makes it a valuable tool for research in materials science and biophysical chemistry. This guide has provided a comprehensive overview of its molecular characteristics, a plausible synthetic route, and appropriate analytical techniques for its characterization. As with any chemical, proper safety precautions are paramount when handling and working with this compound.
References
- Process of synthesis of long-chain aliphatic amines. (1973). Google Patents.
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SAFETY DATA SHEET - Inter Cars. (n.d.). Retrieved from [Link]
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Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15). CloudSDS. Retrieved from [Link]
- Process for the production of long chain alkyl amines and dimethylalkyl amines from esters. (1988). Google Patents.
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Fatty amines, di(long chain)alkyl: Human health tier II assessment. (2017, June 30). Australian Government Department of Health and Aged Care. Retrieved from [Link]
-
The Gabriel Synthesis. (2018, January 31). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. biomall.in [biomall.in]
- 2. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 3. EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. webcdn.intercars.eu [webcdn.intercars.eu]
- 7. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
